molecular formula C12H11NO4 B12284931 6,7-Dimethoxyquinoline-3-carboxylic acid

6,7-Dimethoxyquinoline-3-carboxylic acid

Cat. No.: B12284931
M. Wt: 233.22 g/mol
InChI Key: FIAMZJGNBUAXNB-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-3-carboxylic acid is an organic compound with the molecular formula C12H11NO4 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-3-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-3,4-dimethoxybenzoic acid with formamide, followed by oxidation to yield the desired product . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to maintain consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert it into different quinoline-based compounds.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce different quinoline-based compounds.

Scientific Research Applications

6,7-Dimethoxyquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxyquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6 and 7 positions influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-10-4-7-3-8(12(14)15)6-13-9(7)5-11(10)17-2/h3-6H,1-2H3,(H,14,15)

InChI Key

FIAMZJGNBUAXNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1OC)C(=O)O

Origin of Product

United States

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